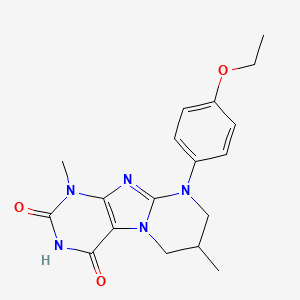
HMS3431B21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Potentiel anticancéreux: Des recherches suggèrent que les 1,2,4-triazoles, comme le HMS3431B21, possèdent des propriétés anticancéreuses . Des études plus approfondies pourraient explorer son efficacité contre des types spécifiques de cancer.
- Inhibition enzymatique: Le composé pourrait inhiber des enzymes spécifiques, le rendant pertinent pour les thérapies ciblant les enzymes .
- Activité antioxydante: Les antioxydants jouent un rôle crucial dans la prévention des maladies liées au stress oxydatif. Le potentiel antioxydant du this compound mérite d'être étudié plus en profondeur .
Science des matériaux et optoélectronique
Les scientifiques des matériaux s'intéressent aux nouveaux composés pour diverses applications. Voici comment le this compound s'intègre à ce domaine:
- Propriétés optiques: Des chercheurs ont rapporté l'amplification de l'émission induite par la cristallisation (CIEE) de composés apparentés . L'étude des propriétés optiques du this compound pourrait conduire à des applications dans les dispositifs optoélectroniques.
- Modulation de l'emballage moléculaire: La possibilité de changer les couleurs d'émission en modulant les schémas d'emballage moléculaire est intrigante. Le this compound pourrait trouver une utilité dans les matériaux d'enregistrement optique .
Synthèse organique et réactions chimiques
La synthèse et la réactivité du this compound sont essentielles pour comprendre ses applications:
- Formation inattendue de triazol-3-one: Le composé a résulté de manière inattendue de la réduction d'une thiocétone hétérocyclique. Les méthodes de caractérisation comprennent la spectroscopie FT-IR, RMN et HRMS .
- 1,2,4-triazoles contenant du sulphanyl: Ces composés présentent diverses activités biologiques, notamment des effets antimicrobiens, anti-inflammatoires et antituberculeux .
Perspectives d'avenir
Bien que les recherches existantes fournissent des informations précieuses, des études supplémentaires sont nécessaires pour libérer tout le potentiel du this compound. Des collaborations entre les chimistes médicinaux, les scientifiques des matériaux et les chimistes organiciens peuvent stimuler ses applications dans divers domaines.
N'hésitez pas à explorer plus en détail ce composé fascinant via des bases de données académiques comme Google Scholar ou des revues spécialisées . Si vous avez des questions spécifiques ou si vous avez besoin de plus d'informations, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-26-13-7-5-12(6-8-13)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQWWFOOHLMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
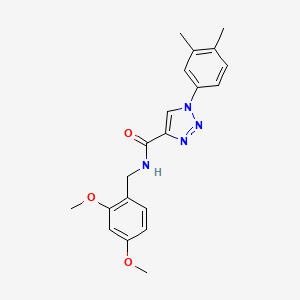

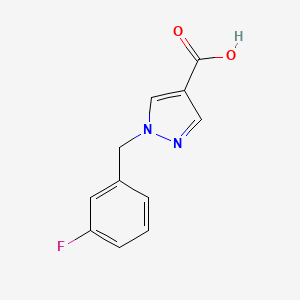
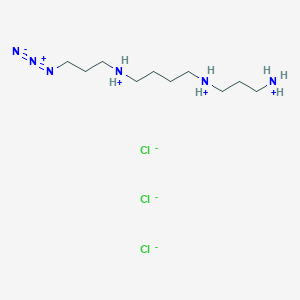
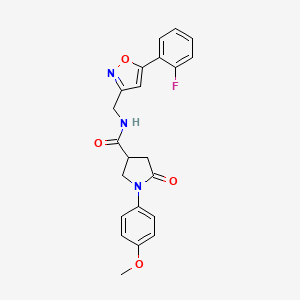
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2581202.png)
![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)
![3,5-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2581204.png)
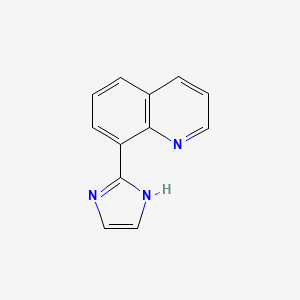
![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)
![N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2581209.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)
![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)
